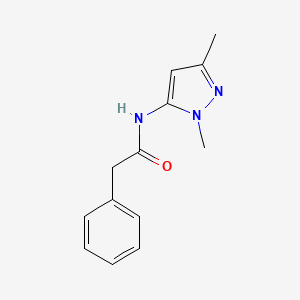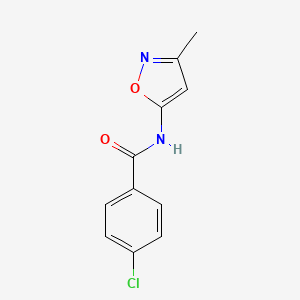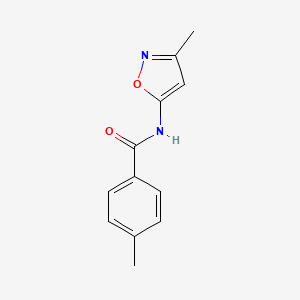
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For example, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary greatly depending on the specific compound. Oxazoles are generally stable compounds .Mécanisme D'action
Target of Action
The primary target of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide acts as an isoform-selective inhibitor of human carbonic anhydrase II . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II [ Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM] . This means that it selectively inhibits the activity of this enzyme, thereby affecting the biochemical processes that it is involved in.
Biochemical Pathways
The inhibition of human carbonic anhydrases by 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide affects various biochemical pathways. These enzymes are involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .
Result of Action
The result of the action of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the inhibition of human carbonic anhydrase II, which leads to its potential use in the treatment of glaucoma . Additionally, a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)14-16-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSPWDVBLCDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide](/img/structure/B6534415.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
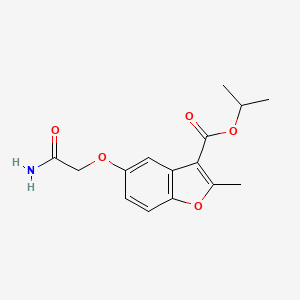
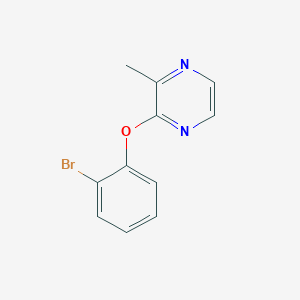
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
